3-butoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound “3-butoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is likely to be an organic compound containing several functional groups including an oxadiazole ring, a benzamide group, and a butoxy group . These functional groups suggest that the compound could have potential applications in various fields of research and industry.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving acylation, cyclization, and coupling . The exact methods would depend on the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The oxadiazole ring, benzamide group, and butoxy group would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the benzamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the butoxy group might increase its solubility in organic solvents .Scientific Research Applications
Crystal Structure Analysis and Biological Studies
4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to the query compound, have been synthesized and characterized, focusing on their crystal structures. These structures, confirmed by single crystal X-ray diffraction, exhibit intermolecular hydrogen bonds. Computational methods like Hirshfeld surfaces have quantified the intercontacts. Additionally, these compounds show significant antioxidant and antibacterial activities, especially against Staphylococcus aureus (Karanth et al., 2019).
Anticancer Activity
A series of benzamides, similar to the query compound, have been designed and synthesized. These compounds were evaluated for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Many of these compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug, etoposide (Ravinaik et al., 2021).
Synthesis and Process Improvement
The synthesis process of a compound similar to the query, showing potential antitumor effects and excellent bioactivities, has been improved. This synthesis involves key steps like ring-closing reaction, reduction reaction, and acylation reaction. The final product's structure was confirmed through various spectral studies (Bin, 2015).
Photoinduced Molecular Rearrangements
Research on 1,2,4-oxadiazoles, closely related to the chemical structure , has shown interesting photochemistry in the presence of sulfur nucleophiles. This includes photo-induced redox reactions and N-S bond formation leading to the synthesis of 1,2,4-thiadiazoles, offering insights into molecular rearrangements and synthetic methodologies (Vivona et al., 1997).
Herbicidal Activities
A study focused on the synthesis of 1,3,4-oxadiazoles and their herbicidal activity. This research is relevant for the agricultural sector, exploring the use of these compounds as herbicides, emphasizing their inhibitory activity on certain plants (Bao, 2008).
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition ability towards mild steel in sulfuric acid. The study included gravimetric, electrochemical, and SEM methods, revealing these compounds' protective layer formation and mixed-type inhibitor behavior (Ammal et al., 2018).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown good nematocidal activity against Bursaphelenchus xylophilus, a pest affecting wood. These compounds exhibit potential as lead compounds for nematicide development (Liu et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-butoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-4-11-25-16-9-5-7-14(12-16)18(24)21-20-23-22-19(26-20)15-8-6-10-17(13-15)27-2/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYFQXVRFCYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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